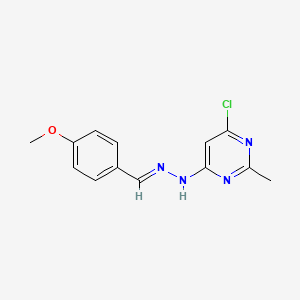
2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide may also act on other targets such as ion channels and receptors to produce its effects.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. These effects are mediated by the inhibition of COX and LOX enzymes, leading to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide is also stable under certain conditions, making it suitable for use in various assays and experiments. However, one of the limitations of using 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide. One area of research could be the development of more efficient and sustainable synthesis methods for 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide. Another area of research could be the investigation of the potential use of 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide in the treatment of other inflammatory disorders such as asthma and inflammatory bowel disease. Additionally, the development of novel derivatives of 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide with improved efficacy and bioavailability could also be an area of future research.
Métodos De Síntesis
The synthesis of 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide involves the reaction between 4-methylacetophenone and 4-phenoxybenzaldehyde in the presence of a base catalyst such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders such as arthritis and neuropathic pain. In agriculture, 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain weed species. In materials science, 2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide has been investigated for its potential use as a building block in the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-16-7-9-17(10-8-16)15-21(23)22-18-11-13-20(14-12-18)24-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPXUSNHVLUQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-(4-phenoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)

![6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5722275.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5722279.png)
![7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5722284.png)

![N-[2-(3-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5722292.png)

![N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5722303.png)

![5-chloro-2-[(4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5722309.png)

![4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B5722328.png)